molecular formula C14H12F3N B7845862 3'-(Trifluoromethyl)-biphenyl-3-methanamine CAS No. 472964-39-9

3'-(Trifluoromethyl)-biphenyl-3-methanamine

Cat. No.: B7845862
CAS No.: 472964-39-9
M. Wt: 251.25 g/mol
InChI Key: AVNTZEXLIDRINJ-UHFFFAOYSA-N
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Description

3'-(Trifluoromethyl)-biphenyl-3-methanamine (CAS 472964-21-9) is a biphenyl derivative featuring a trifluoromethyl (-CF₃) group at the 3' position of one benzene ring and a methanamine (-CH₂NH₂) group at the 3 position of the adjacent ring. The trifluoromethyl group imparts electron-withdrawing properties, enhancing metabolic stability and bioavailability, while the methanamine moiety provides a reactive site for interactions with biological targets. This compound is of interest in medicinal chemistry, particularly for central nervous system (CNS) drug development and enzyme inhibition studies .

Properties

IUPAC Name

[3-[3-(trifluoromethyl)phenyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N/c15-14(16,17)13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-18/h1-8H,9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNTZEXLIDRINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301232784
Record name 3′-(Trifluoromethyl)[1,1′-biphenyl]-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472964-39-9
Record name 3′-(Trifluoromethyl)[1,1′-biphenyl]-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=472964-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-(Trifluoromethyl)[1,1′-biphenyl]-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3'-(Trifluoromethyl)-biphenyl-3-methanamine is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features that enhance its biological activity. The trifluoromethyl group is known to improve metabolic stability and bioavailability, making this compound a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its pharmacokinetic properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula: C13H12F3N
  • Molecular Weight: Approximately 251.25 g/mol
  • Structure: The compound features a biphenyl structure with a trifluoromethyl group at the 3' position and a methanamine functional group.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing for effective binding to target proteins. This interaction can modulate various biological pathways, leading to desired therapeutic effects.

Key Mechanisms:

  • Enzyme Modulation: The compound may act as an inhibitor or modulator of specific enzymes, particularly cytochrome P450 enzymes, influencing their catalytic activity and affecting the metabolism of other substrates.
  • Receptor Binding: Enhanced binding affinity to specific receptors has been observed, which is critical for understanding its potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties: Investigated for its potential as an antimicrobial agent.
  • Anticancer Activity: Preliminary studies suggest it may inhibit tumor growth through various mechanisms .

Case Studies

Several studies have explored the biological activity of related compounds with similar structures:

  • Inhibition Studies:
    • A study demonstrated that modifications to the biphenyl structure could lead to varying degrees of enzyme inhibition, highlighting the importance of structural optimization in drug design .
  • Pharmacokinetic Properties:
    • Research into pharmacokinetics revealed that compounds with trifluoromethyl groups often exhibit improved absorption and distribution profiles in vivo.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities and mechanisms:

Compound NameStructure CharacteristicsBiological Activity
This compound Trifluoromethyl at 3' positionAntimicrobial, anticancer
2'-(Trifluoromethyl)-biphenyl-4-methanamine Trifluoromethyl at 2' positionVaries based on substitution
4'-(Trifluoromethyl)-biphenyl-3-methanamine Trifluoromethyl at 4' positionEnhanced lipophilicity
C-(2,4'-Bis(trifluoromethyl)biphenyl-4-yl)-methylamine Contains two trifluoromethyl groupsIncreased biological activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 3'-(Trifluoromethyl)-biphenyl-3-methanamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
This compound C₁₄H₁₂F₃N 263.25 Trifluoromethyl (3'), methanamine (3) Biphenyl core with electron-withdrawing CF₃ and amino group
(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine C₁₄H₁₅N 197.28 Methyl (2), methanamine (3) Biphenyl core with electron-donating methyl
2-[3-(Trifluoromethyl)phenyl]ethylamine C₉H₁₀F₃N 189.18 Trifluoromethyl (3), ethylamine Single benzene ring with ethylamine chain
[1,1'-Biphenyl]-3-yl(phenyl)methanamine C₁₉H₁₇N 259.35 Biphenyl (3), methanamine Extended aromatic system without CF₃
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine C₈H₇ClF₃NO 249.60 Chloro, trifluoromethoxy, methanamine Mixed halogen and alkoxy substituents
[3-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride C₇H₇F₃N₂·HCl 212.60 Trifluoromethyl (3), pyridine ring Heterocyclic core with CF₃ and amine

Key Observations :

  • Chain Length : The ethylamine chain in C₉H₁₀F₃N introduces conformational flexibility, which may alter receptor interaction compared to the rigid methanamine group in the target compound .
  • Heterocyclic vs. Biphenyl Systems : The pyridine-based derivative (C₇H₇F₃N₂·HCl) offers hydrogen-bonding capabilities via its nitrogen atom, contrasting with the purely aromatic biphenyl system .
Target Compound (C₁₄H₁₂F₃N)
  • CNS Drug Potential: The biphenyl scaffold and trifluoromethyl group may enhance blood-brain barrier penetration, making it suitable for neuropharmacological applications .
  • Enzyme Inhibition: The electron-withdrawing CF₃ group could stabilize interactions with enzymes like monoamine oxidases or cytochrome P450 isoforms.
Comparable Compounds
  • C₁₄H₁₅N (Methyl-substituted biphenyl) : Used in organic synthesis for building block applications; lacks the metabolic stability conferred by CF₃ .
  • C₉H₁₀F₃N (Ethylamine derivative) : Studied as a neurotransmitter analog due to structural similarity to phenethylamines; shorter half-life than biphenyl derivatives .
  • C₈H₇ClF₃NO (Chloro-trifluoromethoxy): Demonstrates antimicrobial activity, likely due to the synergistic effects of chloro and trifluoromethoxy groups .
  • C₇H₇F₃N₂·HCl (Pyridine derivative) : Explored in oncology for kinase inhibition, leveraging the pyridine ring’s affinity for ATP-binding pockets .

Research Findings and Efficiency Comparisons

  • Substituent Impact : highlights that trifluoromethylphenyl derivatives with electron-withdrawing groups (e.g., 3a and 3c) exhibit 5.8–8.0-fold higher biological efficiency compared to halogenated analogs (e.g., 3b) . This supports the superior activity of CF₃-containing compounds like the target.
  • Thermodynamic Stability : The biphenyl system in C₁₄H₁₂F₃N may offer greater conformational rigidity than single-ring analogs, improving target selectivity .

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